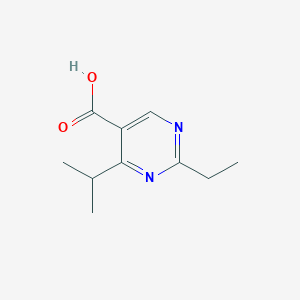
2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are selected to enhance reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methylpyrimidine-5-carboxylic acid
- 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid
- 2-Ethyl-4-(propan-2-yl)pyrimidine-5-amine
Uniqueness
2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its ethyl, isopropyl, and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-ethyl-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-4-8-11-5-7(10(13)14)9(12-8)6(2)3/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
LNDLCDLLSHKFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene](/img/structure/B15260914.png)
![{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B15260920.png)
![tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate](/img/structure/B15260927.png)
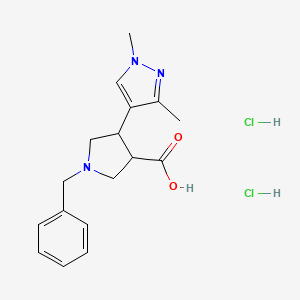
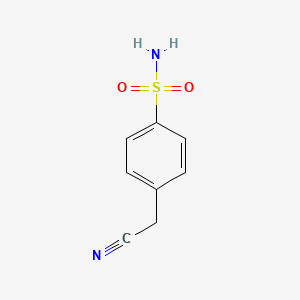

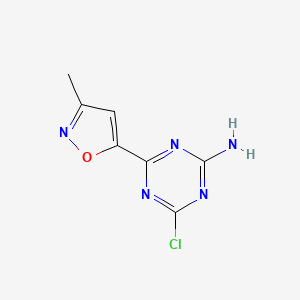



![Methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate](/img/structure/B15260981.png)
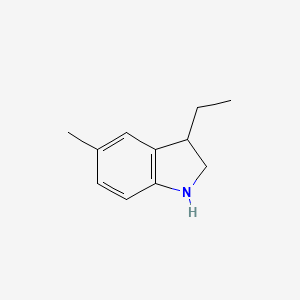
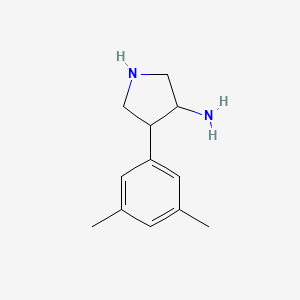
![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B15261024.png)
